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Introduction
Interleukin-27 (IL-27), a pleiotropic cytokine belonging to the IL-12 family, has emerged as a

potent endogenous antiviral agent with a broad spectrum of activity.[1][2][3] Comprising the

subunits Epstein-Barr virus-induced gene 3 (EBI3) and IL-27p28, it plays a crucial role in

bridging the innate and adaptive immune responses to viral pathogens.[2] IL-27's antiviral

effects are mediated through both interferon (IFN)-dependent and independent pathways,

making it a subject of significant interest for the development of novel antiviral therapeutics.[1]

These application notes provide a comprehensive overview of the bioactivity of IL-27 and

detailed protocols for its evaluation in a research setting.

Mechanism of Action
The antiviral activity of Interleukin-27 is multifaceted, primarily initiated by its binding to a

heterodimeric receptor complex consisting of IL-27Rα (WSX-1) and glycoprotein 130 (gp130).

This interaction triggers the Janus kinase-signal transducer and activator of transcription (JAK-

STAT) signaling cascade.

Key aspects of IL-27's mechanism of action include:

IFN-Dependent Pathways: IL-27 is a potent inducer of type I and III interferons, which in turn

upregulate the expression of numerous interferon-stimulated genes (ISGs). These ISGs,
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such as OAS1, PKR, and MX1, establish a cellular antiviral state that inhibits viral replication.

IFN-Independent Pathways: IL-27 can directly induce the expression of a subset of ISGs

without the intermediary action of IFNs. It also forms a complex with the soluble IL-6 receptor

(sIL-6R) that demonstrates antiviral effects.

Immunomodulation: IL-27 modulates the functions of various immune cells. It promotes the

generation of cytotoxic T lymphocytes and enhances the activity of NK cells, both of which

are critical for clearing virally infected cells.

Signaling Pathway
The primary signaling pathway activated by IL-27 is the JAK-STAT pathway. Upon ligand

binding, receptor-associated Janus kinases (JAK1 and JAK2) are activated, leading to the

phosphorylation of STAT1 and STAT3 transcription factors. These phosphorylated STATs form

dimers, translocate to the nucleus, and initiate the transcription of target genes, including IFNs

and ISGs.
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Figure 1. IL-27 JAK-STAT Signaling Pathway.

Quantitative Data Summary
While extensive research highlights the qualitative antiviral effects of IL-27, compiling a

standardized table of its potency across different viruses and cell lines is challenging due to

variability in experimental conditions. The following table summarizes available data and notes

where specific values are not yet firmly established in the literature.
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Virus
Family

Virus Cell Line EC₅₀ CC₅₀
Selectivit
y Index
(SI)

Referenc
e

Alphavirus

Mayaro

Virus

(MAYV)

Human

MDMs
2.87 ng/mL

Not

Reported

Not

Reported

Flaviviridae

Hepatitis C

Virus

(HCV)

Huh7.5

~1000

ng/mL

(Maximal

Inhibition)

>1000

ng/mL
>1

Retrovirida

e
HIV-1

Human

MDMs

<100

ng/mL

Not

Reported

Not

Reported

Paramyxov

iridae

Sendai

Virus

Human

Keratinocyt

es

Inhibition

shown

Not

Reported

Not

Reported

Flaviviridae
Zika Virus

(ZIKV)

Human

Keratinocyt

es

Inhibition

shown

Not

Reported

Not

Reported

Orthomyxo

viridae

Influenza A

Virus

Macrophag

es

Inhibition

shown

Not

Reported

Not

Reported

Herpesvirid

ae

Herpes

Simplex

Virus 1

(HSV-1)

Not

Specified

Inhibition

shown

Not

Reported

Not

Reported

Hepadnavir

idae

Hepatitis B

Virus

(HBV)

Not

Specified

Inhibition

shown

Not

Reported

Not

Reported

Note: EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values can

vary significantly based on the cell line, virus strain, and assay methodology. The data

presented should be considered indicative of IL-27's activity. Further research is required to

establish standardized values.
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Experimental Protocols
The following protocols are designed to assess the antiviral activity and cytotoxicity of

Interleukin-27.

Experimental Workflow
A typical workflow for evaluating the antiviral properties of IL-27 involves a multi-stage process,

from initial cytotoxicity assessment to specific antiviral assays and confirmation of the

mechanism of action.

Preparation

Assay Execution

Data Analysis & Confirmation

1. Prepare Host Cell Cultures
(e.g., Vero, A549, Huh7)

4. Cytotoxicity Assay (CC₅₀) 5a. CPE Reduction Assay (EC₅₀) 5b. Plaque Reduction Assay (EC₅₀)5c. Viral Yield Reduction Assay (EC₅₀)

2. Prepare IL-27 Dilutions 3. Prepare Virus Stock

6. Calculate CC₅₀, EC₅₀, and SI

7. Mechanism of Action Studies
(e.g., qPCR for ISGs)

Click to download full resolution via product page

Figure 2. Experimental Workflow for IL-27 Antiviral Assay.

Protocol 1: Cytotoxicity Assay (CC₅₀ Determination)
This protocol determines the concentration of IL-27 that is toxic to the host cells.
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Materials:

Host cells (e.g., Vero, A549, Huh7)

Complete cell culture medium

Recombinant IL-27

96-well cell culture plates

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Plate reader

Procedure:

Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24

hours.

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

Prepare serial dilutions of IL-27 in complete cell culture medium. A suggested starting

concentration is 2000 ng/mL, with 2-fold serial dilutions.

Remove the medium from the cells and add 100 µL of the IL-27 dilutions to the respective

wells in triplicate. Include wells with medium only as a cell control (100% viability).

Incubate the plate for 48-72 hours (this should match the duration of the antiviral assays).

Add the cell viability reagent to each well according to the manufacturer's instructions.

Measure the absorbance or luminescence using a plate reader.

Calculate the percentage of cell viability for each concentration relative to the cell control.

Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the IL-

27 concentration and performing a non-linear regression analysis.
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Protocol 2: Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of IL-27 to protect cells from virus-induced cell death.

Materials:

Host cells susceptible to the virus of interest

Virus stock with a known titer

Complete cell culture medium

Recombinant IL-27

96-well cell culture plates

Cell viability reagent (e.g., Crystal Violet, Neutral Red)

Microplate reader

Procedure:

Seed host cells in a 96-well plate and incubate for 24 hours to achieve 80-90% confluency.

Prepare serial dilutions of IL-27 in culture medium at non-toxic concentrations (determined

from the cytotoxicity assay).

Remove the medium from the cells and add 50 µL of the IL-27 dilutions to the wells in

triplicate.

Include cell controls (medium only, no virus), virus controls (no IL-27, with virus), and a

positive control antiviral if available.

Incubate the plate for 18-24 hours to allow for the induction of an antiviral state by IL-27.

Add 50 µL of virus diluted in medium to achieve a multiplicity of infection (MOI) that causes

80-100% CPE in the virus control wells within 48-72 hours.

Incubate the plate until the desired level of CPE is observed in the virus control wells.
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Stain the cells with a viability dye (e.g., 0.1% Crystal Violet solution).

After staining, wash the plate, allow it to dry, and solubilize the dye.

Read the absorbance on a microplate reader.

Calculate the percentage of CPE reduction for each concentration and determine the EC₅₀

value using non-linear regression.

Protocol 3: Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the reduction in the number of viral plaques in the presence of IL-27.

Materials:

Confluent monolayer of host cells in 6-well or 12-well plates

Virus stock

Recombinant IL-27

Semi-solid overlay (e.g., agarose or methylcellulose in culture medium)

Crystal Violet staining solution

Procedure:

Prepare a confluent monolayer of host cells in multi-well plates.

Pre-treat the cells with various non-toxic concentrations of IL-27 in culture medium for 18-24

hours.

Prepare serial dilutions of the virus stock.

Remove the IL-27-containing medium and infect the cells with a dilution of virus that will

produce 50-100 plaques per well.

Allow the virus to adsorb for 1 hour at 37°C.
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Remove the viral inoculum and wash the cells gently with PBS.

Add the semi-solid overlay containing the same concentrations of IL-27 as in the pre-

treatment step.

Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the

virus).

Fix the cells (e.g., with 10% formalin) and stain with Crystal Violet to visualize and count the

plaques.

Calculate the percentage of plaque reduction compared to the virus control for each IL-27

concentration and determine the EC₅₀.

Conclusion
Interleukin-27 is a promising antiviral agent with a complex mechanism of action that leverages

the host's innate and adaptive immune systems. The protocols outlined in this document

provide a framework for the systematic evaluation of its antiviral efficacy and cytotoxicity.

Further research to quantify its potency against a wider range of viruses will be crucial for its

potential development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Antiviral Activities of Interleukin-27: A Partner for Interferons? - PMC
[pmc.ncbi.nlm.nih.gov]

2. Frontiers | IL-27 expression regulation and its effects on adaptive immunity against viruses
[frontiersin.org]

3. Frontiers | Antiviral Activities of Interleukin-27: A Partner for Interferons? [frontiersin.org]

To cite this document: BenchChem. [Application Notes and Protocols for Antiviral Agent 27
(Interleukin-27)]. BenchChem, [2025]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15140283?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9134790/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9134790/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1395921/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1395921/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.902853/full
https://www.benchchem.com/product/b15140283#antiviral-agent-27-assay-development
https://www.benchchem.com/product/b15140283#antiviral-agent-27-assay-development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b15140283#antiviral-agent-27-assay-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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